

Characterization of new colchicine site tubulin inhibitors [Tubulin Interactor]

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Compound of Interest

Compound Name: Anticancer agent 139

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Characterization of New Colchicine Site Tubulin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential techniques and data analysis involved in the characterization of novel tubulin inhibitors that target the colchicine binding site. Colchicine binding site inhibitors (CBSIs) represent a promising class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.^[1] A key advantage of many CBSIs is their ability to circumvent multi-drug resistance mechanisms that often limit the efficacy of other microtubule-targeting agents.^[2] This guide details the critical experimental protocols, data presentation standards, and workflow logic necessary for the robust preclinical evaluation of these compounds.

Core Concepts in CBSI Characterization

The discovery and development of new CBSIs rely on a multi-faceted characterization process. This process begins with evaluating a compound's direct effect on tubulin polymerization, extends to its cytotoxic effects on cancer cells, and culminates in detailed mechanistic studies to confirm its mode of action. Key stages involve quantifying anti-proliferative activity, visualizing effects on the cellular microtubule network, determining cell cycle perturbation, and measuring direct binding affinity to tubulin. X-ray crystallography is also a powerful tool for

visualizing the precise molecular interactions between an inhibitor and the colchicine site on the tubulin heterodimer.[3]

Quantitative Data Summary

The following tables summarize the biological activity of several recently developed colchicine site tubulin inhibitors, providing a comparative view of their potency.

Table 1: Inhibition of Tubulin Polymerization

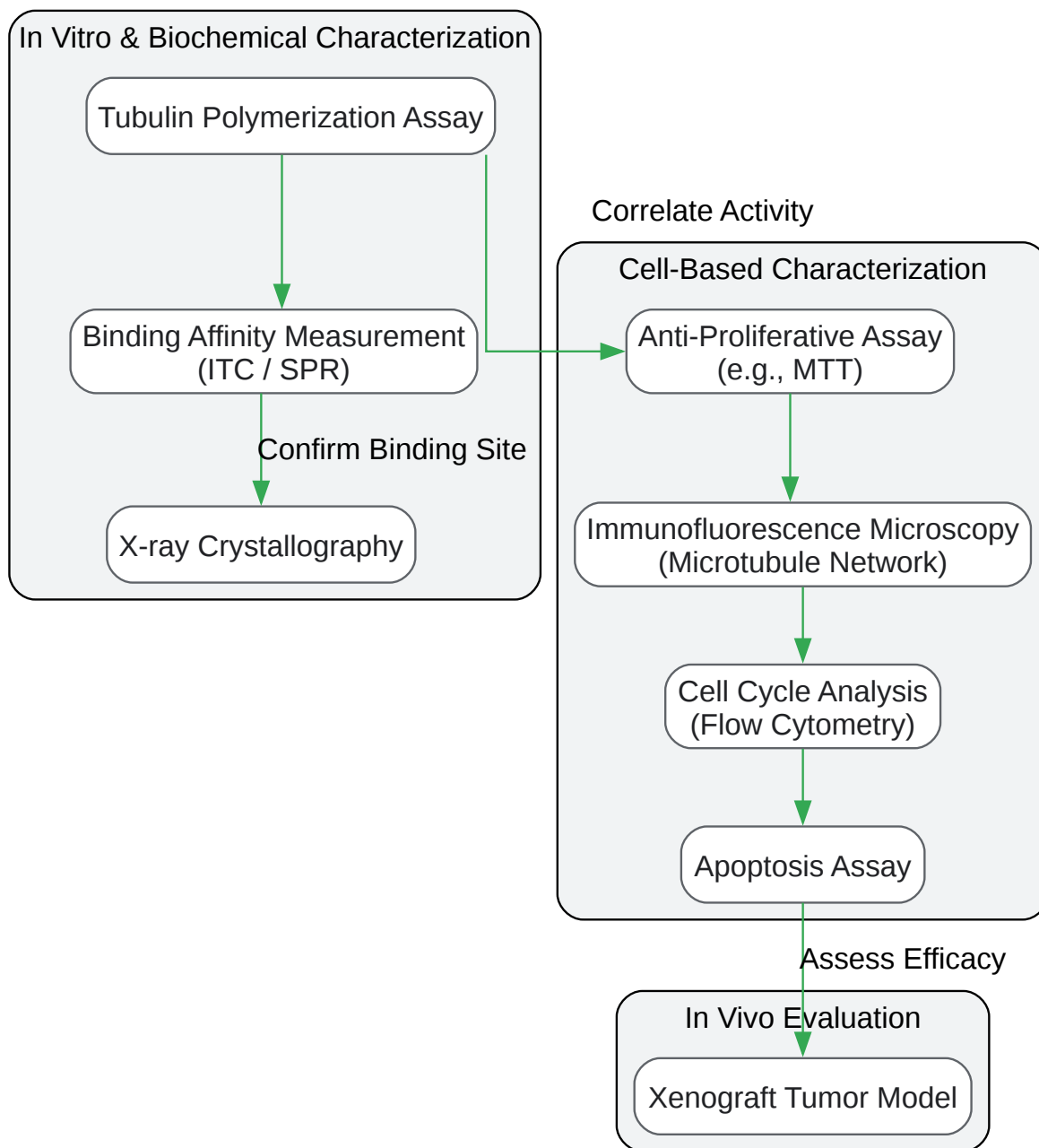
Compound	Tubulin Polymerization IC50 (μM)	Reference Compound	Tubulin Polymerization IC50 (μM)
G13	13.5[4][5]	Colchicine	8.1[4]
Compound 97	0.79[1]	Colchicine	2.68[1]
Compound 87	1.6[1]	Combretastatin A-4 (CA-4)	2.1[1]
Compound 53	0.44[1]	-	-
CHM-1 (103)	0.85[1]	-	-
St. 54	~8[6]	Colchicine	10.6[6]
St. 55	3.3[6]	-	-
St. 61	1.20[6]	-	-

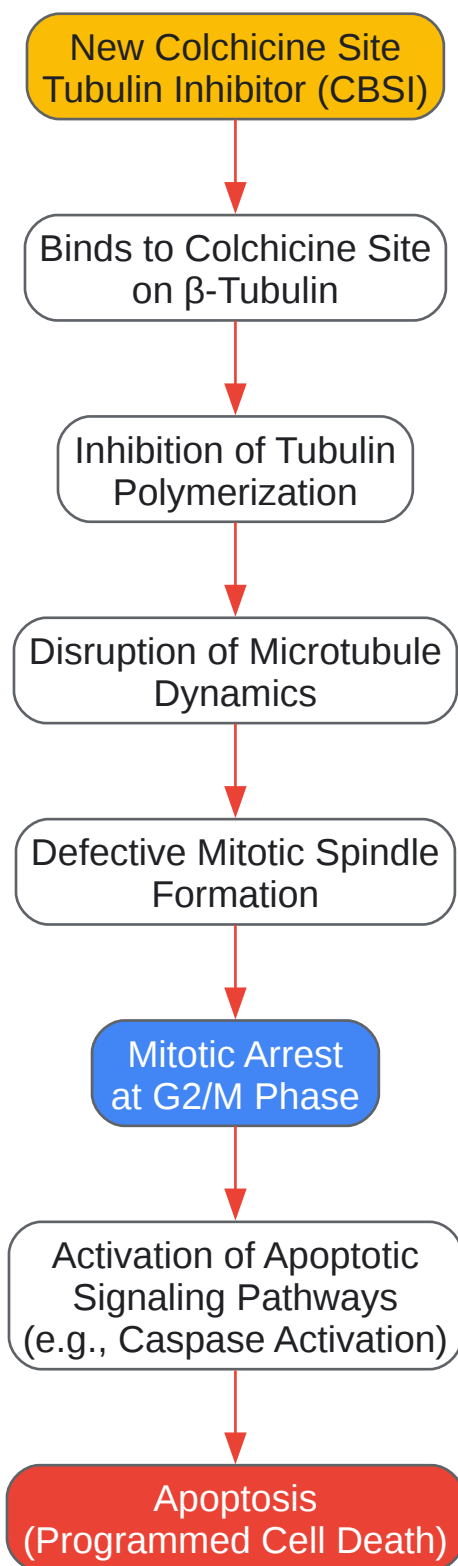
Table 2: Anti-proliferative Activity (IC50) in Human Cancer Cell Lines

Compound	MCF-7 (Breast)	HeLa (Cervical)	A549 (Lung)	HCT-116 (Colon)	Additional Cell Lines (IC50 in nM)
G13	0.65 μ M[4]	0.90 μ M[4]	0.82 μ M[4]	-	-
Compound 87	0.2 nM[1]	0.4 nM[1]	0.3 nM[1]	0.3 nM[1]	KB-vin10 (MDR): 0.4 nM[1]
Compound 98	-	-	-	-	A549: 1.6 nM[1]
60c	1.9 nM[2]	-	2.7 nM[2]	-	A375 (Melanoma): 1.1 nM; MDA- MB-231 (Breast): 4.0 nM[2]
4a	3.4 nM[2]	-	4.3 nM[2]	-	A375 (Melanoma): 2.1 nM; MDA- MB-231 (Breast): 5.5 nM[2]
St. 45	0.261 μ M[6]	0.519 μ M[6]	-	-	HepG-2 (Liver): 2.047 μ M[6]
St. 61	< 2 μ M[6]	< 2 μ M[6]	< 2 μ M[6]	-	HT29 (Colon): < 2 μ M[6]

Experimental Workflows & Signaling Pathways

The logical progression of experiments for characterizing a novel CBSI and the resulting cellular signaling cascade are visualized below.





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